2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide
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Overview
Description
2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide is a chemical compound with the molecular formula C₉H₁₁NO₃S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide typically involves the reaction of benzofuran derivatives with sulfonamide reagents. One common method includes the condensation of 2,3-dihydrobenzofuran with methanesulfonamide under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as photochemical reactions and catalytic processes can enhance the efficiency and scalability of production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, alcohols, and various substituted benzofuran derivatives .
Scientific Research Applications
2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a similar core structure but without the sulfonamide group.
2,3-Dihydrobenzofuran: A closely related compound with similar chemical properties.
Methanesulfonamide: A simpler sulfonamide compound used in various chemical reactions
Uniqueness
2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide is unique due to its combination of the benzofuran core and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylmethanesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H2,10,11,12) |
InChI Key |
ICYWQOXRZFLKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CS(=O)(=O)N |
Origin of Product |
United States |
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